4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid
Description
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is a sulfonamide-containing benzoic acid derivative with a piperazine backbone modified by a 2-hydroxyethyl group. This compound is structurally characterized by a sulfonyl bridge linking the benzoic acid moiety to the piperazine ring, which is further substituted with a hydroxyethyl group. The compound is commercially available for research purposes, with pricing tiers listed by CymitQuimica (e.g., 100 mg for €83) .
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIVTBBXKLCFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Intermediates
The target molecule combines a benzoic acid core with a sulfonamide-linked 4-(2-hydroxyethyl)piperazine moiety. Its synthesis requires two primary intermediates:
- 4-Chlorosulfonylbenzoic acid (for sulfonamide formation)
- 4-(2-Hydroxyethyl)piperazine (for nucleophilic substitution)
The hydroxyethyl group on the piperazine ring introduces steric and electronic challenges during coupling reactions, necessitating careful optimization of reaction conditions.
Stepwise Synthesis Protocols
Preparation of 4-(2-Hydroxyethyl)piperazine
This intermediate is synthesized via two validated routes:
Method A: Ethylene Oxide Alkylation
Piperazine reacts with ethylene oxide in aqueous ethanol at 40–60°C for 12–24 hours, yielding 4-(2-hydroxyethyl)piperazine with 78–85% efficiency.
Reaction :
$$ \text{Piperazine} + \text{C}2\text{H}4\text{O} \rightarrow \text{4-(2-Hydroxyethyl)piperazine} $$
Method B: 2-Chloroethanol Substitution
Using a Raney nickel catalyst, piperazine reacts with 2-chloroethanol in toluene under reflux (110°C), achieving 90% yield after 8 hours.
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 85% | 90% |
| Reaction Time | 24 h | 8 h |
| Catalyst | None | Raney Ni |
| Byproducts | <5% | <2% |
Method B’s higher efficiency makes it preferable for industrial-scale production.
Sulfonylation of Benzoic Acid Derivative
4-Chlorosulfonylbenzoic acid is prepared by chlorosulfonation of benzoic acid using chlorosulfonic acid at 0–5°C. Subsequent coupling with 4-(2-hydroxyethyl)piperazine proceeds via nucleophilic aromatic substitution:
Optimized Protocol :
- Dissolve 4-chlorosulfonylbenzoic acid (1 eq) in dry dichloromethane (DCM) at 0°C.
- Add 4-(2-hydroxyethyl)piperazine (1.2 eq) and triethylamine (2 eq) dropwise.
- Stir at room temperature for 18 hours.
- Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).
Yield : 72–78%
Critical Factor : Excess piperazine (1.2–1.5 eq) prevents di-sulfonation byproducts.
Alternative Synthetic Pathways
One-Pot Sulfonation-Alkylation
A patent-disclosed method combines sulfonation and alkylation in a single reactor:
- React benzoic acid with chlorosulfonic acid to form 4-chlorosulfonylbenzoic acid in situ.
- Add 4-(2-hydroxyethyl)piperazine without intermediate isolation.
- Use microwave irradiation (100°C, 30 min) to accelerate coupling.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 4-(2-hydroxyethyl)piperazine on Wang resin enables iterative coupling with sulfonyl chlorides. After cleavage, the target compound is obtained with 68% purity, requiring additional HPLC purification.
Purification and Analytical Characterization
Industrial-Scale Challenges and Solutions
Byproduct Management
Common impurities include:
- Di-sulfonated adducts (mitigated by stoichiometric control)
- Oxidized hydroxyethyl groups (prevented by inert atmosphere)
Environmental Considerations
Waste streams containing chlorinated solvents (DCM) require distillation recovery systems to meet EPA guidelines.
Comparative Analysis of Synthetic Routes
| Metric | Stepwise Synthesis | One-Pot Method | Solid-Phase |
|---|---|---|---|
| Total Yield | 72% | 82% | 68% |
| Purity | 99.2% | 97.5% | 95% |
| Scalability | Excellent | Moderate | Limited |
| Equipment Cost | Low | High | Very High |
The stepwise method remains optimal for balance between cost and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .
Scientific Research Applications
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a buffer in biological assays due to its ability to maintain a stable pH.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The piperazine ring can also interact with receptors and ion channels, modulating their activity .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Fmoc Protection : Unlike 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, which contains an Fmoc group for temporary amine protection in peptide synthesis, the target compound’s sulfonyl group may enhance interactions with biological targets (e.g., sulfonamides in carbonic anhydrase inhibitors) .
Bicyclic vs. Piperazine Scaffolds: 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride features a rigid bicyclic structure, offering spatial constraints advantageous for probing steric effects in drug-receptor binding, whereas the target compound’s piperazine moiety provides conformational flexibility .
Physicochemical and Pharmacokinetic Insights
- Solubility: The hydroxyethyl group in this compound likely improves aqueous solubility compared to non-polar derivatives.
- Acidity : The sulfonyl group adjacent to benzoic acid may lower the pKa of the carboxylic acid, enhancing ionization at physiological pH.
Research and Commercial Relevance
- The target compound’s commercial listing by CymitQuimica underscores its utility in early-stage research, though its specific applications remain less documented compared to Fmoc-protected analogs .
- In contrast, bicyclo[1.1.1]pentane derivatives are gaining traction in medicinal chemistry as saturated benzene isosteres, highlighting divergent research priorities between these compounds .
Biological Activity
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid (CAS: 620103-21-1) is a synthetic compound with a unique chemical structure, characterized by its piperazine and sulfonamide functionalities. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications, including enzyme inhibition and anticancer properties.
- Molecular Formula : C13H18N2O5S
- Molecular Weight : 314.36 g/mol
- IUPAC Name : 4-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid
- Purity : Typically >95% in commercial preparations .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibitory activity. For instance, derivatives of piperazine have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in relation to histone deacetylase (HDAC) inhibition. HDAC inhibitors are known for their role in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells. Initial studies suggest that related compounds can selectively inhibit HDAC6, impacting cancer cell proliferation while sparing normal cells .
3. Antibacterial Properties
The sulfonamide moiety is often associated with antibacterial activity. Compounds containing similar structures have been shown to exhibit effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
Case Study 1: HDAC Inhibition
A study screened compounds for their ability to inhibit HDACs, leading to the identification of structurally related compounds that demonstrated selective inhibition of HDAC6 over HDAC1. These findings suggest that modifications to the piperazine ring can enhance the biological activity of the compound, making it a valuable scaffold for further drug development .
Case Study 2: Enzyme Inhibition Profile
In another investigation, synthesized derivatives were tested against AChE and urease. The results indicated that certain modifications to the piperazine structure could significantly enhance inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in optimizing biological activity .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperazine derivative with a benzoic acid precursor. A common strategy includes:
Reacting 4-chlorosulfonylbenzoic acid with 1-(2-hydroxyethyl)piperazine under basic conditions (e.g., in the presence of triethylamine or DIPEA).
Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) to remove unreacted starting materials .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR spectroscopy. Adjust stoichiometry to minimize byproducts like disubstituted sulfonamides .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., sulfonyl group protons at δ 3.0–3.5 ppm, aromatic protons in the benzoic acid moiety).
Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) aligned with the expected molecular weight.
FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water at neutral pH. Adjust pH with NaOH to deprotonate the carboxylic acid for aqueous solubility .
- Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the sulfonamide bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its interaction with enzyme targets?
- Methodological Answer :
Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity to enzymes like carbonic anhydrase or kinases, which often interact with sulfonamide derivatives .
In Vitro Assays : Perform enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) with purified proteins. Compare IC₅₀ values to established inhibitors .
Cellular Studies : Evaluate cytotoxicity and mechanism of action in cell lines using MTT assays and Western blotting for downstream signaling markers .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
Standardize Assay Conditions : Control variables such as pH, temperature, and buffer composition (e.g., HEPES vs. Tris buffers may alter compound ionization).
Validate Compound Integrity : Re-test batches with orthogonal analytical methods (e.g., LC-MS) to rule out degradation.
Cross-Validate Targets : Use genetic knockout models or siRNA silencing to confirm target specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
Modify Substituents : Synthesize analogs with variations in the piperazine ring (e.g., alkylation of the hydroxyethyl group) or benzoic acid moiety (e.g., halogenation).
Pharmacophore Mapping : Use X-ray crystallography (as in ) or cryo-EM to identify critical binding interactions.
In Silico QSAR Models : Train machine learning models on inhibition data to predict optimal substituents .
Q. What advanced analytical methods are suitable for studying its metabolic stability?
- Methodological Answer :
In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation or sulfonamide cleavage).
Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo.
CYP Inhibition Assays : Screen against cytochrome P450 isoforms to assess drug-drug interaction risks .
Contradictions and Limitations in Current Research
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50–85%) may arise from differences in reaction scale or purification techniques. Microscale reactions often underperform due to inefficient mixing .
- Biological Target Ambiguity : Some studies report broad-spectrum activity, while others note selectivity. This may reflect assay design (e.g., protein concentration, substrate competition) rather than true promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
